Regioisomeric Lipophilicity Advantage: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core (Class-Level Matched-Pair Analysis)
A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that in virtually all cases, 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole partners [1]. Applied to the benzyl-substituted pair, this class-level inference indicates that 1-(5-benzyl-1,2,4-oxadiazol-3-yl)methanamine is expected to have approximately 10-fold higher log D than (5-benzyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 933756-55-9), despite their identical molecular formula [1]. Significant differences are also observed in metabolic stability, hERG inhibition, and aqueous solubility, each favouring the 1,3,4-isomer [1][2]. In a specific CB2 ligand series, replacement of the 1,2,4-oxadiazole by 1,3,4-oxadiazole resulted in 10- to 50-fold reduced CB2 receptor affinity [2].
| Evidence Dimension | Lipophilicity (log D) – regioisomeric comparison |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole regioisomer: ~1 order of magnitude higher log D than 1,3,4-oxadiazole counterpart (class-level) [1] |
| Comparator Or Baseline | (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 933756-55-9): ~1 order of magnitude lower log D; reported logP = 1.29, pKa = 7.38 vs. target compound predicted pKa = 5.93 |
| Quantified Difference | Approximately 10-fold difference in log D (1,2,4- > 1,3,4-); pKa difference: 5.93 vs. 7.38 (Δ = 1.45 units) [1]. |
| Conditions | AstraZeneca matched-pair compound collection analysis; CB2 ligand series (Ki and selectivity data) [1][2]. |
Why This Matters
The 10-fold lipophilicity differential means the 1,2,4-regioisomer will exhibit higher membrane permeability but potentially faster oxidative metabolism and greater hERG liability; selection between regioisomers must align with the specific ADMET profile required for the target indication.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] Heimann, D.; Lueg, C.; de Vries, H.; Frehland, B.; Schepmann, D.; Heitman, L.H.; Wünsch, B. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Med. Chem. Commun. 2017, 8, 1697–1705. DOI: 10.1039/C7MD00296C. View Source
